REACTION_SMILES
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[CH:15]([OH:16])([CH3:17])[CH3:18].[CH:1]1([C:4]([CH3:5])([OH:6])[c:7]2[cH:8][cH:9][c:10]([F:13])[cH:11][cH:12]2)[CH2:2][CH2:3]1.[ClH:14]>>[CH:1]([CH2:2][CH2:3][Cl:14])=[C:4]([CH3:5])[c:7]1[cH:8][cH:9][c:10]([F:13])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)(c1ccc(F)cc1)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(=CCCCl)c1ccc(F)cc1
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Type
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product
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Smiles
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CC(=CCCCl)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |